molecular formula C9H8ClFO2 B1442144 Methyl 2-chloro-2-(2-fluorophenyl)acetate CAS No. 90055-51-9

Methyl 2-chloro-2-(2-fluorophenyl)acetate

Cat. No. B1442144
CAS RN: 90055-51-9
M. Wt: 202.61 g/mol
InChI Key: XDVYWTDSCCNRIR-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-2-(2-fluorophenyl)acetate” is a chemical compound with the molecular formula C₉H₈ClFO₂ . It is used as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-fluoroaniline with methyl chloroacetate under basic conditions. A more detailed synthesis process involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid .


Molecular Structure Analysis

The molecular weight of “Methyl 2-chloro-2-(2-fluorophenyl)acetate” is 202.61 . The InChI code for this compound is 1S/C9H8ClFO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Techniques : Various studies have reported on the synthesis techniques of compounds related to Methyl 2-chloro-2-(2-fluorophenyl)acetate, exploring methodologies like amidation, etherification, Smiles rearrangement, and more. These techniques aim at producing compounds with improved yields and potential for further chemical modifications (Liu Ying-xiang, 2007).
  • Electrochemical Fluorination : The study on the electrochemical fluorination of methyl(phenylthio)acetate, which is closely related to the target compound, provides insights into the fluorination efficiency and the potential for radiofluorination, indicating a method for synthesizing fluorinated compounds for various applications (Mehrdad Balandeh et al., 2017).

Biological Activities

  • Herbicidal Activity : Research into substituted phenyl pyrazole derivatives, synthesized from chloro-fluoro-methoxyphenyl compounds, has demonstrated significant herbicidal activity, suggesting potential agricultural applications (Yuhan Zhou et al., 2010).
  • Antitumor and Anti-inflammatory Activities : Compounds synthesized from halogen-substituted phenylacetic acids, related to the target compound, have shown promising antitumor and anti-inflammatory activities in vitro, highlighting their potential in medicinal chemistry and drug development (Yi Xia et al., 2003).

Pharmaceutical Applications

  • Drug Polymorph Selection : Studies on polymorphs of pharmaceutical compounds closely related to Methyl 2-chloro-2-(2-fluorophenyl)acetate provide insights into solid-state characterization, selection for development, and ensuring stability, which are critical in the formulation of effective pharmaceutical products (L. Katrincic et al., 2009).

Chemical Reactivity and Stability

  • Reactivity and Acidity Studies : Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids provide valuable information on the chemical behavior and stability of these compounds, including those similar to Methyl 2-chloro-2-(2-fluorophenyl)acetate, aiding in the development of new chemicals with desired properties (A. K. Srivastava et al., 2015).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure .

properties

IUPAC Name

methyl 2-chloro-2-(2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVYWTDSCCNRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284520
Record name Methyl α-chloro-2-fluorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-2-(2-fluorophenyl)acetate

CAS RN

90055-51-9
Record name Methyl α-chloro-2-fluorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90055-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-chloro-2-fluorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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